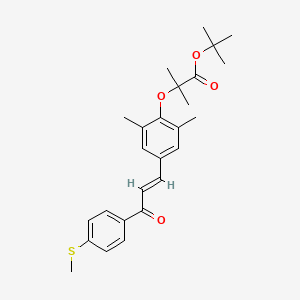

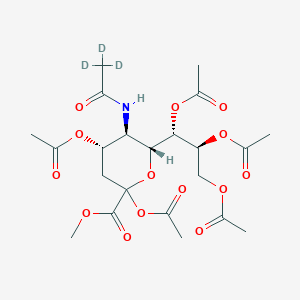

O-Trimethyl GFT-505

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

GFT-505 is a dual peroxisome proliferator-activated receptor (PPAR) α/δ agonist, which has shown potential in improving hepatic and peripheral insulin sensitivity in abdominally obese subjects. This compound is being explored for its potential in treating lipid and glucose disorders.

Métodos De Preparación

The synthesis of O-Trimethyl GFT-505 involves several steps:

Aldol Condensation: The process begins with the aldol condensation of 4’-(methylthio)acetophenone with 4-hydroxy-3,5-dimethylbenzaldehyde in the presence of hydrochloric acid in ethanol, yielding a chalcone intermediate.

Alkylation: The chalcone is then alkylated with isopropyl α-bromoisobutyrate using potassium carbonate in refluxing acetonitrile to form an ether.

Hydrolysis: Finally, the isopropyl ester is hydrolyzed using trifluoroacetic acid in dichloromethane to produce this compound.

Análisis De Reacciones Químicas

O-Trimethyl GFT-505 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include sulfoxides, sulfones, and alcohol derivatives.

Aplicaciones Científicas De Investigación

O-Trimethyl GFT-505 is primarily used as an intermediate in the synthesis of GFT-505, which has several scientific research applications:

Chemistry: It is used in the study of dual PPAR α/δ agonists and their synthesis.

Biology: Research focuses on its role in improving insulin sensitivity and lipid metabolism.

Medicine: GFT-505, synthesized from this compound, is being investigated for treating metabolic disorders such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and non-alcoholic steatohepatitis (NASH).

Industry: The compound is used in the pharmaceutical industry for developing new drugs targeting metabolic disorders.

Mecanismo De Acción

The mechanism of action of GFT-505, synthesized from O-Trimethyl GFT-505, involves the activation of PPAR α and δ receptors. These receptors play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPAR α leads to increased fatty acid oxidation and reduced triglyceride levels, while PPAR δ activation enhances insulin sensitivity and reduces inflammation .

Comparación Con Compuestos Similares

O-Trimethyl GFT-505 can be compared with other PPAR agonists such as:

Pioglitazone: A PPAR γ agonist used in the treatment of type 2 diabetes.

Fenofibrate: A PPAR α agonist used to reduce cholesterol levels.

Rosiglitazone: Another PPAR γ agonist used for diabetes management.

What sets this compound apart is its role as an intermediate in synthesizing a dual PPAR α/δ agonist, which offers a unique combination of benefits in treating metabolic disorders.

Propiedades

Fórmula molecular |

C26H32O4S |

|---|---|

Peso molecular |

440.6 g/mol |

Nombre IUPAC |

tert-butyl 2-[2,6-dimethyl-4-[(E)-3-(4-methylsulfanylphenyl)-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoate |

InChI |

InChI=1S/C26H32O4S/c1-17-15-19(9-14-22(27)20-10-12-21(31-8)13-11-20)16-18(2)23(17)29-26(6,7)24(28)30-25(3,4)5/h9-16H,1-8H3/b14-9+ |

Clave InChI |

YYPZICPPNBONPZ-NTEUORMPSA-N |

SMILES isomérico |

CC1=CC(=CC(=C1OC(C)(C)C(=O)OC(C)(C)C)C)/C=C/C(=O)C2=CC=C(C=C2)SC |

SMILES canónico |

CC1=CC(=CC(=C1OC(C)(C)C(=O)OC(C)(C)C)C)C=CC(=O)C2=CC=C(C=C2)SC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[(4-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitrate](/img/structure/B13411840.png)

![1-Iodo-9-[(4,4,5,5,5-pentafluoropentyl)thio]nonane](/img/structure/B13411906.png)

![(5S,8R,9S,10S,13S,14S,17S)-2-bromo-17-hydroxy-2,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13411910.png)